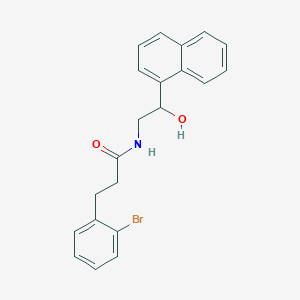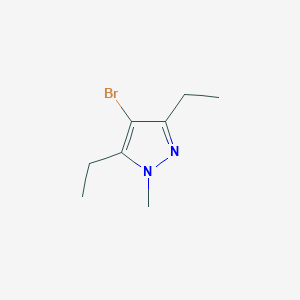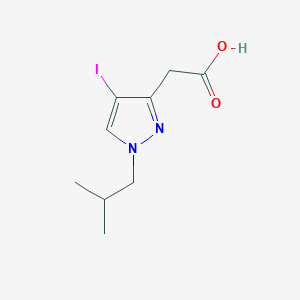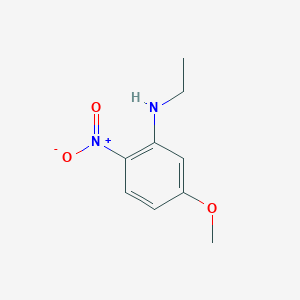
(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a pyridin-4-yloxy group and a tetrahydro-2H-pyran-4-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyridin-4-yloxy, and tetrahydro-2H-pyran-4-yl groups. The stereochemistry of the molecule could be important for its biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo substitution reactions, and the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could participate in various reactions depending on the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis of Pyrrolidines
Pyrrolidines with varied configurations can be obtained via 1,3-dipolar cycloadditions to sugar-derived enones, utilizing stabilized azomethine ylides and sugar enones derived from pentoses. This process enables the creation of enantiomerically pure pyrrolidines, demonstrating a high degree of diastereo- and regioselectivity, providing insights into the potential of pyrrolidine derivatives in synthetic chemistry (Oliveira Udry, Repetto, & Varela, 2014).
Antibacterial and Antioxidant Activities of Pyrazole Derivatives
Tri-substituted pyrazoles, including (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have been investigated for their antibacterial and antioxidant activities. These compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and moderate antioxidant activities, as evaluated using the DPPH radical scavenging method. These findings highlight the significance of pyrazole derivatives in pharmaceutical research (Lynda, 2021).
Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
Nicotinic acid hydrazide derivatives, including pyridine 3-carboxillic acid compounds, have been screened for their antimycobacterial activity. The synthesis process involves treatment with various reagents, resulting in compounds like 3-(5-substituted-1,3,4 oxadiazole) pyridine. The antimycobacterial potential of these compounds emphasizes their relevance in developing treatments for mycobacterial infections (Sidhaye et al., 2011).
Synthesis of Pyridine and 4 H -Pyran Derivatives
Pyridine and 4H-pyran derivatives have been synthesized using bisarylidenecyclohexanone and malononitrile under microwave irradiation. This one-step reaction yields 3-cyano-2-methoxylpyridine and 2-amino-3-cyano-4H-pyran derivatives with good yields, highlighting a rapid and efficient method for synthesizing these heterocyclic compounds (Zhou, 2003).
Isomorphous Small Heterocyclic Analogues
The study of isomorphous methyl- and chloro-substituted small heterocyclic analogues, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, shows they obey the chlorine-methyl (Cl-Me) exchange rule. These structures demonstrate significant disorder, providing insights into the complexities of small heterocyclic compounds' structural behavior (Swamy et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRYLGHCWYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)




![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)


